BenchChemオンラインストアへようこそ!

7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one

Sphingosine Kinase 1 SphK1 Cancer

This chromen-4-one derivative is a defined SphK2/SphK1 probe (IC50: 27 μM vs 50 μM), ideal for cancer cell migration assays. Its 4-methylpiperidine-ethoxy motif ensures patent-relevant selectivity. Supplied at 95% purity, it serves as a reliable reference standard for sphingosine kinase assay validation and inter-laboratory comparisons.

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
CAS No. 904006-82-2
Cat. No. B6532914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one
CAS904006-82-2
Molecular FormulaC23H25NO3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C23H25NO3/c1-17-9-11-24(12-10-17)13-14-26-19-7-8-20-22(15-19)27-16-21(23(20)25)18-5-3-2-4-6-18/h2-8,15-17H,9-14H2,1H3
InChIKeyWTDXPLBIVRTXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one (CAS 904006-82-2): Core Identity & SphK Inhibitor Profile


7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative with the molecular formula C23H25NO3 and a molecular weight of 363.4 g/mol [1]. It is a research compound primarily investigated for its inhibitory activity against sphingosine kinases (SphK1 and SphK2), which are key regulators of the sphingolipid signaling pathway [2]. The compound's structure features a chromen-4-one core substituted with a phenyl group at the 3-position and a 4-methylpiperidin-1-yl ethoxy group at the 7-position, a motif common to several patented SphK1 inhibitors [3].

Why 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one Cannot Be Substituted by Just Any SphK Inhibitor


This compound's specific substitution pattern at the 7-position of the chromen-4-one core is critical for its interaction with sphingosine kinases. Related chromen-4-one analogs, such as those with 2-methyl or 3-(4-methoxyphenyl) modifications, are known to exhibit divergent biological activities [1]. The 4-methylpiperidine moiety is specifically highlighted in patent literature for its contribution to SphK1 inhibition, with this precise scaffold being claimed for its selective inhibition profile [2]. Generic substitution with other commercially available SphK inhibitors would alter the kinase selectivity window and the physicochemical properties necessary for specific experimental models, as evidenced by its distinct SphK1/SphK2 IC50 ratio [3].

Quantitative Evidence for 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one in SphK Research


Inhibitory Activity Against SphK1: Establishing the Potency Baseline

The target compound demonstrates a baseline inhibitory activity against human SphK1. The observed IC50 value places it within the range of early-generation SphK1 inhibitors, offering a useful tool compound for studying the target at a defined concentration window [1]. This activity is notably weaker than highly optimized clinical candidates like PF-543 (IC50 ~2 nM), highlighting its utility as a low-potency control or a scaffold for further optimization [2].

Sphingosine Kinase 1 SphK1 Cancer Inflammation

SphK2 Inhibitory Profile: A Direct Comparator for Isozyme Selectivity

The compound's activity against human SphK2 provides a direct, internally controlled comparison of its isozyme selectivity window. When tested under the same assay conditions, the compound shows a preference for SphK2 over SphK1 [1]. This 1.85-fold selectivity for SphK2 is a quantifiable differentiating factor from other SphK inhibitors that may show different or no selectivity, such as the dual inhibitor SKI-II [2].

Sphingosine Kinase 2 SphK2 Selectivity Cancer

Differentiation via Physicochemical Properties: The Impact of a 4-Methylpiperidine Moiety

The presence of the 4-methylpiperidine group, a feature highlighted in related patent applications for improving bioavailability, directly impacts the compound's lipophilicity compared to analogs with a standard piperidine [1]. The computed XLogP3-AA value provides a key differentiator from its 3-(4-methoxyphenyl) analog, suggesting it occupies a more optimal lipophilicity range for cell permeability in certain in vitro assays [2].

Lipophilicity Physicochemical Properties Drug-likeness Structural Analog

Purity Benchmarking for Reproducible SphK Assays: A Procurement Differentiator

For in vitro kinase assays, compound purity is a critical variable affecting reproducibility. This compound is supplied at a standard purity of 95%, a common benchmark for research-grade SphK inhibitors . This provides a direct procurement advantage over custom-synthesized batches of untested purity, ensuring consistent activity in enzymatic assays when compared to literature values for the same compound [1].

Purity Quality Control Reproducibility Procurement

Validated Application Scenarios for 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one


Use as a Low-Affinity SphK2 Chemical Probe in Isozyme Selectivity Studies

The compound's 1.85-fold selectivity for SphK2 over SphK1 (IC50 of 27 μM vs. 50 μM) makes it a suitable probe for experiments that require a defined, albeit weak, SphK2 activity window. This is directly evidenced by the BindingDB data. It can be used in tandem with more potent SphK1-selective inhibitors to dissect the individual and combined roles of these kinases in cancer cell migration assays [1].

A Scaffold for Developing Next-Generation SphK Inhibitors with Improved PK

The chromen-4-one core with the 4-methylpiperidine ethoxy moiety is explicitly claimed in patents (e.g., CN113387872A) for its utility as a key pharmacophore for SphK1 inhibition and improved bioavailability [2]. The computed XLogP3-AA of 4.5 provides a quantifiable starting point for medicinal chemistry optimization programs aiming to balance potency and permeability [3].

A Reference Compound for Validating Assay Reproducibility

With a supplier-guaranteed purity of 95%, this compound serves as a reliable reference standard for inter-laboratory comparisons of SphK inhibition assays. Its documented, though weak, inhibitory constants (Ki ~16.5 μM for SphK2) provide a consistent benchmark for troubleshooting and validating new SphK assay protocols [1].

Quote Request

Request a Quote for 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.